3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one

Description

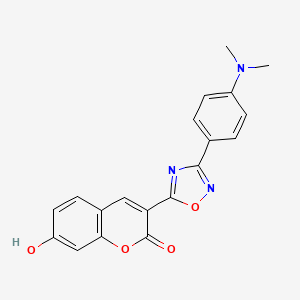

The compound 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one features a hybrid structure combining a coumarin core (chromen-2-one) with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-(dimethylamino)phenyl group. Coumarins are renowned for their fluorescence, antimicrobial, and anticoagulant properties , while 1,2,4-oxadiazoles are heterocyclic motifs valued in medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities. The dimethylamino group enhances solubility and may serve as a functional handle for conjugation, as seen in radiopharmaceutical applications .

Properties

IUPAC Name |

3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c1-22(2)13-6-3-11(4-7-13)17-20-18(26-21-17)15-9-12-5-8-14(23)10-16(12)25-19(15)24/h3-10,23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUDYHXFHFRYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation for 7-Hydroxycoumarin

The Pechmann reaction condenses resorcinol derivatives with β-ketoesters under acidic conditions. For 7-hydroxycoumarin:

- Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 12 hours.

- Acid-catalyzed cyclization yields 7-hydroxy-4-methyl-2H-chromen-2-one , which undergoes demethylation via hydrobromic acid (HBr) in acetic acid to afford the 7-hydroxy derivative.

Key Data :

Oxadiazole Ring Formation at Position 3

The 1,2,4-oxadiazole moiety is constructed via cyclization of amidoximes or 1,3-dipolar cycloaddition using nitrile oxides.

Amidoxime Cyclization Route

- 3-Cyano-7-hydroxy-2H-chromen-2-one is treated with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux (80°C, 6 hours) to form the amidoxime intermediate.

- Cyclodehydration with carbodiimide (e.g., DCC) in dichloromethane (DCM) at room temperature for 12 hours yields the oxadiazole ring.

Key Data :

Nitrile Oxide Cycloaddition

- 4-(Dimethylamino)benzonitrile oxide is generated in situ from 4-(dimethylamino)benzaldehyde oxime using chlorine gas in aqueous sodium bicarbonate.

- The nitrile oxide undergoes 1,3-dipolar cycloaddition with 3-cyano-7-hydroxy-2H-chromen-2-one in toluene at 110°C for 8 hours.

Key Data :

Functionalization with 4-(Dimethylamino)phenyl Group

The 4-(dimethylamino)phenyl group is introduced either before oxadiazole formation (via Suzuki coupling) or during cycloaddition (as part of the nitrile oxide precursor).

Suzuki-Miyaura Coupling

- 3-Bromo-7-hydroxy-2H-chromen-2-one reacts with 4-(dimethylamino)phenylboronic acid in a Pd(PPh₃)₄-catalyzed coupling (1.5 mol%).

- Reaction conditions: DME/H₂O (4:1), K₂CO₃, 90°C, 12 hours.

Key Data :

Direct Incorporation via Nitrile Oxide

As detailed in Section 2.2, the 4-(dimethylamino)phenyl group is embedded within the nitrile oxide precursor, eliminating post-cyclization functionalization.

Demethylation and Final Deprotection

If methoxy-protected intermediates are used (e.g., 7-methoxycoumarin), a final demethylation step is required:

- Boron tribromide (BBr₃) in DCM at −78°C to room temperature (4 hours) cleaves the methyl ether.

- Alternative: HBr (48%) in acetic acid under reflux (6 hours).

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Amidoxime Cyclization | DCC-mediated cyclodehydration | 78 | 95 | Carbodiimide toxicity |

| Nitrile Oxide Cycloaddition | 1,3-Dipolar cycloaddition | 65 | 90 | Requires anhydrous conditions |

| Suzuki Coupling + Oxadiazole | Pd-catalyzed coupling | 82 | 98 | High catalyst cost |

Optimization Insights :

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one: can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 7-oxo-2H-chromen-2-one derivatives.

Reduction: Formation of amine derivatives of the oxadiazole ring.

Substitution: Formation of substituted dimethylamino derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to oxadiazoles and chromenones. For instance, derivatives of oxadiazole have shown promising results against various bacterial strains. The incorporation of the dimethylamino group enhances the lipophilicity and membrane permeability of the compounds, potentially increasing their efficacy against pathogens .

Case Study:

A synthesis of related oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The structure-activity relationship indicated that modifications at the oxadiazole position could optimize bioactivity .

Antioxidant Properties

Compounds containing chromenone structures are known for their antioxidant properties. The presence of hydroxyl groups in the chromenone framework can scavenge free radicals effectively. Studies have reported that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Case Study:

In vitro assays revealed that certain derivatives exhibited high antioxidant activity comparable to established antioxidants like ascorbic acid. This suggests potential applications in food preservation and therapeutic interventions against oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has gained attention in recent years. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling cascades associated with cell survival .

Case Study:

A derivative similar to 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one was tested against several cancer cell lines (e.g., HCT116, MCF7). Results showed significant cytotoxic effects, indicating its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with 4-[(4-Hydroxymethyl-2H-1,2,3-triazol-2-yl)-methyl]-6,8-dimethyl-2H-chromen-2-one

- Core Structure : Both compounds share a coumarin backbone. However, the analog replaces the oxadiazole with a 1,2,3-triazole ring linked to a hydroxymethyl group .

- Substituents: The analog’s 6,8-dimethyl groups on the coumarin may reduce solubility compared to the target compound’s 7-hydroxy group, which can enhance hydrophilicity and metal chelation .

- Implications: Triazole-containing coumarins are often explored for antimicrobial activity, whereas the target compound’s oxadiazole and dimethylamino groups may favor applications in imaging or targeted therapies.

Comparison with tert-butyl 3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

- Core Structure: This analog retains the dimethylamino-oxadiazole motif but replaces the coumarin with a piperidine ring .

- Key Differences :

- Bioactivity : Piperidine derivatives are commonly used to modulate bioavailability and blood-brain barrier penetration, contrasting with the coumarin core’s fluorescence and anticoagulant properties.

- Synthesis : The tert-butyl ester in the analog serves as a protective group, enabling selective deprotection for further functionalization, whereas the target compound’s 7-hydroxy group may limit such flexibility .

- Implications : The coumarin-oxadiazole hybrid likely exhibits distinct electronic properties (e.g., fluorescence) absent in the piperidine analog.

Comparison with 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine Hydrochloride

- Core Structure : This compound shares the 1,2,4-oxadiazole ring but lacks a coumarin system, instead featuring a pentylamine chain and 4-chlorophenyl group .

- The target compound’s dimethylamino-phenyl group balances lipophilicity and solubility. Functionality: The amine hydrochloride salt in the analog improves aqueous solubility, whereas the target’s 7-hydroxy coumarin may act as a chelating site for metal ions .

Research Implications and Gaps

- The target compound’s high radiolabeling yield (95%) suggests utility in diagnostic imaging , but direct comparative studies with analogs are lacking.

- Structural differences (e.g., triazole vs. oxadiazole, coumarin vs. piperidine) highlight the need for systematic evaluations of pharmacokinetics and bioactivity.

Biological Activity

The compound 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-hydroxy-2H-chromen-2-one is a hybrid molecule that combines the oxadiazole and chromene scaffolds. This structure is significant due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure can be represented as follows:

This compound features a 7-hydroxy-2H-chromen-2-one core with a 1,2,4-oxadiazole moiety substituted by a dimethylamino phenyl group. The unique combination of these functional groups is believed to contribute to its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds containing the chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2H/4H-chromenes can induce apoptosis in cancer cells through various mechanisms, such as:

- Tubulin Interaction : Some analogs disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Caspase Activation : The activation of caspases has been observed in certain chromene derivatives, contributing to programmed cell death .

The specific compound under discussion has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an antitumor agent.

2. Antimicrobial Properties

The oxadiazole derivatives are known for their antimicrobial activity. Studies have shown that compounds with similar structures possess broad-spectrum antibacterial and antifungal effects. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Cholinesterase Inhibition

Recent findings indicate that related compounds effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For example, a related compound showed an AChE inhibition potency with an IC50 value in the nanomolar range . This suggests that the compound may also have neuroprotective effects.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the chromene and oxadiazole rings significantly influence biological activity. Key observations include:

- Substituents on the Phenyl Ring : The presence of electron-donating groups like dimethylamino enhances biological activity.

- Hydroxyl Group Positioning : The positioning of hydroxyl groups on the chromene scaffold is crucial for maintaining activity against cancer cells.

Case Studies

Several studies have explored the biological activities of similar compounds:

These studies underscore the potential of chromene and oxadiazole derivatives in drug development.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC). Subsequent coupling with a substituted chromenone precursor is critical. For example, the dimethylaminophenyl group can be introduced via Ullmann coupling or nucleophilic aromatic substitution. Key parameters include temperature control (70–100°C for cyclization) and solvent selection (e.g., DMF for polar intermediates). Yields are often moderate (40–60%) and highly dependent on purification methods, such as column chromatography or recrystallization .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substituent positions and coupling patterns, particularly distinguishing oxadiazole (C=N) and chromenone (C=O) groups.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- IR spectroscopy : Identification of hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.

- DFT calculations : To predict electronic properties (e.g., HOMO-LUMO gaps) and validate spectroscopic data .

Q. What in vitro assays are suitable for initial biological activity screening?

Standard assays include:

- Antioxidant activity : DPPH/ABTS radical scavenging assays, with IC₅₀ comparisons to ascorbic acid .

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Functional group modulation : Replace the dimethylamino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on antioxidant or anticancer activity.

- Scaffold hybridization : Fuse the oxadiazole-chromenone core with other pharmacophores (e.g., triazoles or thiazoles) to enhance selectivity.

- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., topoisomerase II or COX-2) .

Q. What experimental strategies address contradictory data on compound stability in biological matrices?

- Accelerated stability studies : Expose the compound to varying pH (1–13), temperatures (25–60°C), and light conditions, with HPLC monitoring of degradation products.

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes.

- Comparative kinetics : Compare degradation rates with structurally similar derivatives (e.g., chlorophenyl vs. methoxyphenyl analogs) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Protein interaction studies : Pull-down assays or surface plasmon resonance (SPR) to confirm binding partners.

- In vivo models : Zebrafish or murine xenografts for pharmacokinetic (AUC, Cmax) and toxicity profiling (LD₅₀) .

Methodological Notes

- Contradiction resolution : For conflicting bioactivity reports, perform meta-analysis of published IC₅₀ values while controlling for assay variability (e.g., cell line differences, incubation times) .

- Theoretical frameworks : Link experimental findings to conceptual models (e.g., free radical scavenging mechanisms for antioxidants or charge-transfer complexes for fluorescence properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.